molecular formula C14H20BFO4 B14029317 2-(4-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029317
M. Wt: 282.12 g/mol
InChI Key: RUNRISPLTHJGQS-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a fluorinated aromatic ring with a methoxymethoxy (-OCH2OCH3) substituent. The compound’s molecular formula is C15H22BFO4 (molecular weight: 296.14 g/mol) . Its structure includes a phenyl ring substituted with fluorine at the para-position (C4) and a methoxymethoxy group at the ortho-position (C2), linked to a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. This combination of electron-withdrawing (fluorine) and electron-donating (methoxymethoxy) groups modulates its electronic properties, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and drug synthesis .

Properties

Molecular Formula

C14H20BFO4

Molecular Weight

282.12 g/mol

IUPAC Name

2-[4-fluoro-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(16)8-12(11)18-9-17-5/h6-8H,9H2,1-5H3

InChI Key

RUNRISPLTHJGQS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or receptors. Additionally, the fluorinated phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties
Compound Molecular Weight (g/mol) Physical State Melting Point (°C) Key Substituents
2-(4-Fluoro-2-(methoxymethoxy)phenyl)-... 296.14 Liquid (oil) N/A 4-F, 2-OCH2OCH3
2-(4-Methoxyphenyl)-... 234.0 Solid 125–139 4-OCH3
2-(4-Chloro-2-methoxy-6-methylphenyl)-... 340.22 Solid N/A 4-Cl, 2-OCH3, 6-CH3
2-(8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl)-... 361.1 (ESI [M+H]+) Liquid N/A Naphthalene, 7-F, 3-OCH2OCH3
Table 2: Reactivity Comparison
Compound Electrophilicity Solubility in THF/EtOAc Deprotection Potential
2-(4-Fluoro-2-(methoxymethoxy)phenyl)-... High High Yes (acidic conditions)
2-(4-Methoxyphenyl)-... Moderate Moderate No
2-(3-Fluoro-4-methylphenyl)-... Moderate Low No
Styrylphenyl probes (e.g., STBPin ) Low High No

Research Findings and Limitations

  • Synthetic Utility : The target compound’s methoxymethoxy group enables orthogonal functionalization, a feature absent in methoxy or methyl analogs .
  • Contradictions: describes a structurally distinct compound with a -(CH2OCH2OCH3) substituent instead of direct OCH2OCH3 on the phenyl ring.
  • Gaps: Limited data on the target compound’s NMR or crystal structure necessitates further characterization.

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